N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, Mixture of diastereomers
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Overview
Description
N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, a mixture of diastereomers, is a compound with a bicyclic structure. This compound is characterized by the presence of an aminoethyl group and a carboxamide group attached to a bicyclo[2.2.1]hept-5-ene framework. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with ethylenediamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid+Ethylenediamine→N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to separate the diastereomers and obtain a mixture with the desired properties.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
Uniqueness
N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is unique due to its specific aminoethyl substitution, which imparts distinct chemical and biological properties. The mixture of diastereomers adds to its complexity and potential for diverse applications.
Properties
CAS No. |
1218111-45-5 |
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Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C10H16N2O/c11-3-4-12-10(13)9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6,11H2,(H,12,13) |
InChI Key |
LFJIEHZYJJKVLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCN |
Purity |
95 |
Origin of Product |
United States |
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